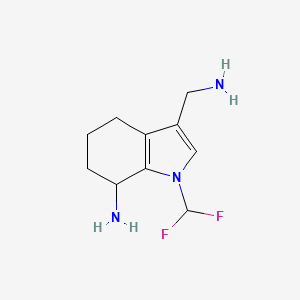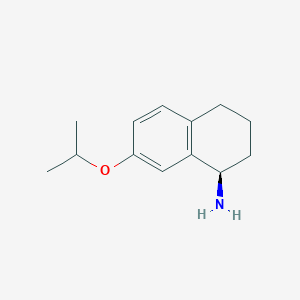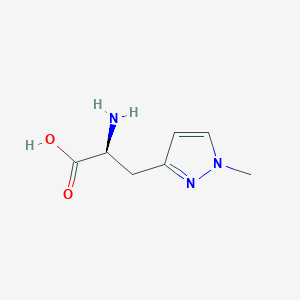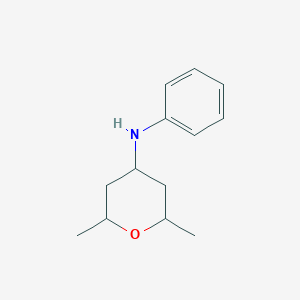![molecular formula C8H16ClNO B13259893 1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride](/img/structure/B13259893.png)
1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride under acidic conditions to form the intermediate 1-(aminomethyl)cyclopentanol. This intermediate is then oxidized to form 1-[1-(Aminomethyl)cyclopentyl]ethan-1-one, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclohexyl]ethan-1-one hydrochloride
- 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one hydrochloride
- 1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride
Uniqueness
1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride is unique due to its specific cyclopentyl structure, which imparts distinct chemical and biological properties compared to its cyclohexyl, cyclobutyl, and cyclopropyl analogs. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]ethanone;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H |
InChI Key |
VYCBHTASGVVMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B13259814.png)

amine](/img/structure/B13259823.png)

![4-[(Phenylmethyl)sulfonyl]-piperidine](/img/structure/B13259836.png)
![1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol](/img/structure/B13259842.png)


![Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B13259852.png)

![1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13259867.png)
![5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13259868.png)


